N-(2-chloro-4-fluorophenyl)-N'-methyl-N'-(thiolan-3-yl)oxamide
Description
N-(2-chloro-4-fluorophenyl)-N’-methyl-N’-(thiolan-3-yl)oxamide is a complex organic compound characterized by the presence of a chloro-fluorophenyl group, a methyl group, and a thiolan-3-yl group attached to an oxamide backbone
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-N'-methyl-N'-(thiolan-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O2S/c1-17(9-4-5-20-7-9)13(19)12(18)16-11-3-2-8(15)6-10(11)14/h2-3,6,9H,4-5,7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEAFGLVUDJAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSC1)C(=O)C(=O)NC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-N’-methyl-N’-(thiolan-3-yl)oxamide typically involves the following steps:
Formation of the Chloro-Fluorophenyl Intermediate: This step involves the chlorination and fluorination of a benzene ring to form the 2-chloro-4-fluorophenyl intermediate.
Attachment of the Methyl Group: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Formation of the Thiolan-3-yl Group: The thiolan-3-yl group is synthesized through a thiolation reaction, where a thiol group is introduced to form a thiolane ring.
Coupling to Form the Oxamide Backbone: The final step involves coupling the intermediates to form the oxamide backbone, typically through an amidation reaction using reagents such as oxalyl chloride and amines.
Industrial Production Methods
Industrial production of N-(2-chloro-4-fluorophenyl)-N’-methyl-N’-(thiolan-3-yl)oxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-N’-methyl-N’-(thiolan-3-yl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiolan-3-yl group.
Reduction: Reduction reactions can target the oxamide backbone, converting it to amines or other reduced forms.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced oxamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chloro-4-fluorophenyl)-N’-methyl-N’-(thiolan-3-yl)oxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-N’-methyl-N’-(thiolan-3-yl)oxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins, modulating their activity and function.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-fluorophenyl)-N’-methyl-N’-(thiolan-3-yl)acetamide
- N-(2-chloro-4-fluorophenyl)-N’-ethyl-N’-(thiolan-3-yl)oxamide
- N-(2-chloro-4-fluorophenyl)-N’-methyl-N’-(thiolan-3-yl)carbamate
Uniqueness
N-(2-chloro-4-fluorophenyl)-N’-methyl-N’-(thiolan-3-yl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-fluorophenyl group provides unique reactivity, while the thiolan-3-yl group offers specific interactions with biological targets, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
